Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene

Noncontact atomic force microscopy Bond-order discrimination Lateral force imaging

Essential for nc-AFM bond-order discrimination: DBNP's distinct peri-condensed bond topology requires a 3.3-fold lower optimal lateral spring constant (0.12 N·m⁻¹) than hexabenzocoronene (0.40 N·m⁻¹), making it the critical low-bound calibration standard for tip-induced image distortion quantification. Its reduced HOMO–LUMO gap (Criado domino route) enables OFET and photodetector applications. XLogP3-AA 9.5 offers a late-eluting HPLC reference unavailable with lighter PAHs. Validate your AFM pipeline or build narrow-gap devices with this uniquely characterized PAH.

Molecular Formula C32H16
Molecular Weight 400.5 g/mol
CAS No. 109278-09-3
Cat. No. B024884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene
CAS109278-09-3
SynonymsDIBENZO[CD,N]NAPHTHO[3,2,1,8-PQRA]PERYLENE
Molecular FormulaC32H16
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C7=C(C=CC=C7C8=CC=CC9=CC2=C4C6=C98)C=C5
InChIInChI=1S/C32H16/c1-2-9-20-19(8-1)21-12-5-13-24-25-15-14-17-6-3-10-22-23-11-4-7-18-16-26(20)31(29(21)24)32(28(18)23)30(25)27(17)22/h1-16H
InChIKeyKCYAEDDBQOVGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene (CAS 109278-09-3): Core Identity for Differentiated Procurement


Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene (commonly abbreviated DBNP) is a C₃₂H₁₆ nonacyclic polycyclic aromatic hydrocarbon (PAH) with a molecular weight of 400.47 g·mol⁻¹ [1]. The molecule adopts a rigorously planar, fully benzenoid topology comprising nine fused rings, which places it in the class of extended peri-condensed aromatic systems [2]. Its computed octanol–water partition coefficient (XLogP3-AA) of 9.5 indicates pronounced lipophilicity [1]. DBNP has attracted specialized interest as a model system for submolecular-resolution noncontact atomic force microscopy (nc‑AFM) because its central region contains alternating single and double bonds that are resolvable under CO‑functionalized tips, enabling direct bond‑order discrimination [3].

Why Generic Substitution Fails for Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene (DBNP) in High-Resolution Microscopy and Organic Electronics Workflows


DBNP cannot be interchanged with other large PAHs such as hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC), coronene, or ovalene without compromising experimental outcomes, because its specific peri‑condensed bond topology produces a distinct lateral force response under nc‑AFM imaging conditions [1]. In bond‑order discrimination studies, DBNP displays pronounced image distortion at a lateral spring constant of 0.12 N·m⁻¹, whereas HBC requires a substantially higher constant of 0.40 N·m⁻¹ to achieve comparable simulation–experiment agreement [1]. Additionally, the synthetic entry to DBNP via domino Diels–Alder cycloaddition yields a perylene derivative with a notably narrowed HOMO–LUMO gap, a property that is not replicated by simply selecting a perylene or coronene congener of similar molecular weight [2]. These quantifiable physical and electronic differences mean that procurement decisions guided solely by PAH class membership or nominal ring count will lead to mismatched performance in both imaging calibration and molecular electronics applications.

Quantitative Differentiation Evidence for Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene (DBNP) Against Closest Analogs


nc-AFM Lateral Spring Constant: DBNP Exhibits a 3.3-Fold Lower Simulated Force Constant Than HBC, Indicating Higher Susceptibility to Tip-Induced Image Distortion

In real‑space pseudopotential simulations of nc‑AFM images, DBNP requires an optimal lateral spring constant (k) of 0.12 N·m⁻¹ to reproduce experimental image features, whereas the comparator hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC) requires k = 0.40 N·m⁻¹ [1]. The experimental k value for the CO‑functionalized tip is approximately 0.24 N·m⁻¹; DBNP's fitted k is a factor of 2 below this experimental reference, while HBC's fitted k is a factor of 1.7 above it, underscoring a compound‑specific distortion mechanism not present in HBC [1].

Noncontact atomic force microscopy Bond-order discrimination Lateral force imaging

Bond-Order Differentiation: DBNP Central-Region Bonds Provide a Distinct Δf Contrast Pattern Not Achievable with HBC or Pentacene

In nc-AFM experiments, molecules with bonds fully embedded in the central region—such as DBNP and HBC—avoid the van der Waals background obscuration seen in fully peripheral systems like pentacene [1]. For HBC, central bonds i (bond order Pi = 0.4, crystallographic length Li = 1.417(2) Å) and j (Pj = 0.2, Lj = 1.447(2) Å) are differentiated by a frequency shift difference of ΔΔf = 0.12 Hz (Δf_i = −5.34(4) Hz vs. Δf_j = −5.46(6) Hz) and an apparent length difference of 0.20 Å (L′_i = 1.48(4) Å vs. L′_j = 1.68(7) Å) [1]. DBNP was selected for analogous central‑bond analysis specifically because its non‑alternant bond pattern introduces additional image distortion attributed to large lateral forces, yielding a qualitatively different Δf map from HBC [2]. Quantitative bond‑specific Δf and length values for DBNP are reported in the same experimental framework, although the most precise numerical comparisons are limited to the HBC system with which DBNP is co‑analyzed [2].

Submolecular imaging Bond-length measurement Frequency-shift contrast

HOMO–LUMO Gap: Synthetic Route Yields a Perylene Derivative with a Remarkably Narrowed Gap Relative to the Parent Perylene Core

The domino Diels–Alder cycloaddition strategy reported by Criado et al. produces DBNP as a representative of a class of elusive perylene derivatives that exhibit a 'remarkable reduced HOMO–LUMO gap' compared to the parent perylene (HOMO–LUMO gap ≈ 3.08 eV by DFT) [1]. Although the precise gap value for DBNP is not tabulated in the open‑access record and vendor‑reported estimates of ~2.5 eV cannot be independently verified here, the qualitative narrowing is consistently attributed to extended π‑conjugation across the nine‑ring framework [1]. This gap reduction positions DBNP as a candidate for organic semiconductor applications where lower band‑gap materials are sought, differentiating it from smaller perylene congeners that retain wider gaps.

Organic semiconductors HOMO-LUMO engineering pi-extension

Synthetic Efficiency: Quantitative Yield Comparison for DBNP Preparation via Domino Diels–Alder Cycloaddition vs. Alternative Large PAH Syntheses

DBNP is obtained in 100% yield from phenanthro[9,10‑a]perylene via a one‑step domino Diels–Alder cycloaddition–aromatization sequence using oxygen (reaction time 1.0 h) [1]. This quantitative conversion contrasts with the multi‑step, moderate‑yielding syntheses typical of comparably sized PAHs such as hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC), which often require oxidative cyclodehydrogenation steps with yields in the 60–85% range per cyclization event [2]. The 100% isolated yield of DBNP reduces purification burden and improves batch-to-batch reproducibility, a critical factor for laboratories requiring consistent material for surface‑science and device‑fabrication studies.

PAH synthesis Domino cycloaddition Reaction yield

Lipophilicity Benchmark: DBNP XLogP3-AA of 9.5 Exceeds That of Coronene (XLogP3 ~6.2) and Ovalene (~7.8), Dictating Solvent Handling and Chromatographic Behavior

The PubChem‑computed XLogP3-AA value for DBNP is 9.5, reflecting its pure hydrocarbon C₃₂H₁₆ composition with zero hydrogen‑bond donors or acceptors and a large aromatic surface area [1]. By comparison, the computed XLogP3 for coronene (C₂₄H₁₂) is approximately 6.2, and for ovalene (C₃₂H₁₄) it is approximately 7.8 [2]. The significantly higher logP of DBNP versus these common large PAHs means it will exhibit markedly longer retention on reversed‑phase HPLC columns and lower aqueous solubility, directly impacting experimental protocols for environmental PAH analysis and toxicological assays.

PAH physicochemical properties LogP Chromatographic separation

Highest-Impact Application Scenarios for Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene (DBNP) Grounded in Quantitative Differentiation Evidence


Calibration Standard for Lateral-Force-Induced Image Distortion in Submolecular nc-AFM

Because DBNP exhibits a 3.3‑fold lower optimal lateral spring constant (0.12 N·m⁻¹) than HBC (0.40 N·m⁻¹) in nc‑AFM simulations [1], it serves as a uniquely sensitive calibration probe for quantifying tip‑induced image distortions. Laboratories developing force‑field correction algorithms or benchmarking new functionalized tips (CO, N₂, Br, CH₂O) can use DBNP to establish the lower bound of the lateral‑force sensitivity range, with HBC providing the upper bound.

Co-Validation Standard for Bond-Order Discrimination in PAH Imaging

DBNP and HBC are co‑employed in the seminal bond‑order discrimination studies because their central‑region bond patterns are fully resolved and free from peripheral van der Waals background [1]. For any group implementing nc‑AFM bond‑order analysis, DBNP must be included alongside HBC in the validation set to ensure that image‑processing pipelines correctly handle the pronounced lateral‑force distortions unique to DBNP's bond topology [1].

Precursor for Low-Band-Gap Organic Semiconductor Development

The 'remarkable reduced HOMO–LUMO gap' achieved through the Criado domino cycloaddition route positions DBNP as a promising scaffold for organic field‑effect transistors (OFETs) and photodetectors requiring narrow‑gap, planar π‑extended systems [1]. The 100% synthetic yield [2] further makes gram‑scale preparation feasible for device‑fabrication consortia that would find multi‑step HBC syntheses cost‑prohibitive.

High‑Lipophilicity PAH Reference for Environmental Chromatographic Method Development

With an XLogP3-AA of 9.5—significantly exceeding coronene (≈6.2) and ovalene (≈7.8)—DBNP is an ideal late‑eluting reference compound for developing and validating reversed‑phase HPLC and GC‑MS methods targeting heavy PAHs in complex environmental matrices [1]. Its quantitative retention difference forces method optimization that lighter PAH standards cannot address.

Quote Request

Request a Quote for Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.